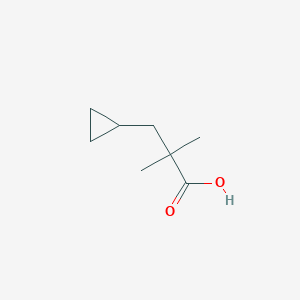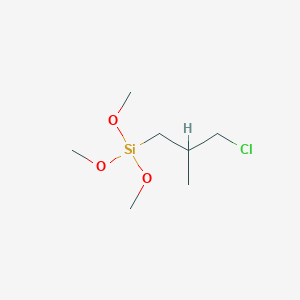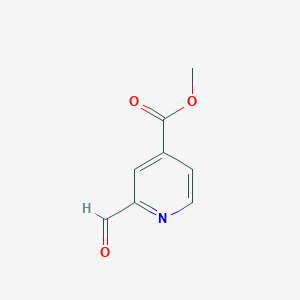
2-甲酰基异烟酸甲酯
概述
描述
Methyl 2-formylisonicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid and features a formyl group at the 2-position and a methyl ester group at the 4-position of the pyridine ring.
科学研究应用
Methyl 2-formylisonicotinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
- Methyl 2-formylisonicotinate (MFN) is a chemical compound with the linear formula C₈H₇NO₃ . Unfortunately, specific primary targets for MFN have not been well-documented in the literature.
- However, it’s worth noting that MFN is used as a laboratory chemical in industrial settings, aiding in the synthesis of other substances .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-formylisonicotinate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for 2.5 hours, followed by treatment with sodium hydrogencarbonate . The product is then purified through flash chromatography to yield methyl 2-formylisonicotinate as an off-white solid .
Industrial Production Methods: While specific industrial production methods for methyl 2-formylisonicotinate are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: Methyl 2-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-carboxyisonicotinate.
Reduction: Methyl 2-(hydroxymethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Methyl nicotinate: Similar structure but lacks the formyl group.
Methyl 2-formylpyridine-4-carboxylate: Similar structure with a carboxylate group instead of an ester group.
Methyl 6-formylisonicotinate: Formyl group at the 6-position instead of the 2-position.
Uniqueness: Methyl 2-formylisonicotinate is unique due to the presence of both a formyl group and a methyl ester group on the isonicotinic acid framework. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
| Record name | Methyl 2-formylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
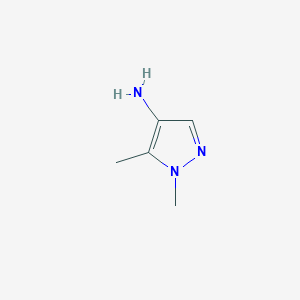
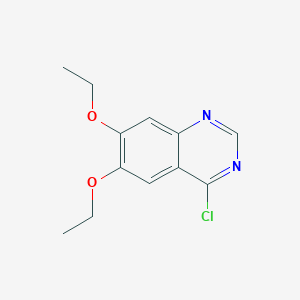


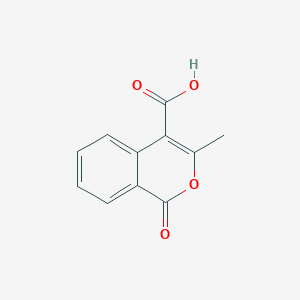
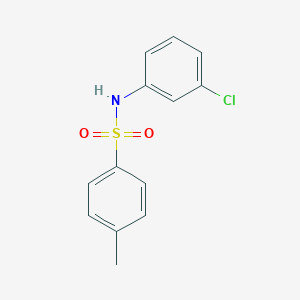
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)
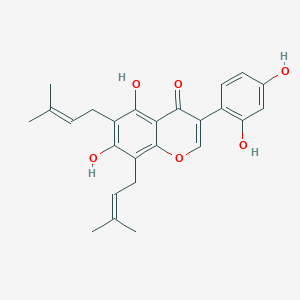
![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)
![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)

